molecular formula C19H12Na2O5S B12695493 Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide CAS No. 93839-72-6

Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide

Cat. No.: B12695493
CAS No.: 93839-72-6
M. Wt: 398.3 g/mol
InChI Key: MOHAVYLIGBAZHR-UHFFFAOYSA-L
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Description

Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide is a high-purity organic compound supplied for scientific research and development. This compound belongs to the sulfonphthalein dye family, a class of chemicals renowned for their use as pH-sensitive indicators. Its core structure features a 3H-2,1-benzoxathiol moiety that is S,S-dioxide, centrally linked to two phenolate groups. The disodium salt form offers enhanced solubility in aqueous solutions compared to its parent acid, facilitating its preparation and use in various laboratory settings. While the specific properties of this disodium salt are characterized, closely related sulfonphthalein dyes like Phenol Red (source: https://www.chemspider.com/Chemical-Structure.4602.html) and Thymol Blue are well-established in biochemical and cell culture laboratories for monitoring pH changes in media. Researchers value these compounds for their clear and distinct color transitions at specific pH ranges. This product is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

93839-72-6

Molecular Formula

C19H12Na2O5S

Molecular Weight

398.3 g/mol

IUPAC Name

disodium;4-[3-(4-oxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate

InChI

InChI=1S/C19H14O5S.2Na/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19;;/h1-12,20-21H;;/q;2*+1/p-2

InChI Key

MOHAVYLIGBAZHR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

  • Bisphenol derivatives: These provide the phenolate moieties essential for the final compound.
  • Benzoxathiol derivatives: The benzoxathiol ring system is introduced via these reagents, which are subsequently oxidized to the S,S-dioxide form.
  • Oxidizing agents: Typically peroxides or other sulfone-forming oxidants are used to convert the benzoxathiol sulfur to the sulfone (S,S-dioxide) state.
  • Sodium base: Sodium hydroxide or sodium alkoxides are used to form the disodium phenolate salt.

Synthetic Route Overview

  • Condensation Reaction: The initial step involves the condensation of bisphenol derivatives with a benzoxathiol intermediate under controlled temperature and solvent conditions. This step forms the core benzoxathiol-bisphenolate framework.

  • Oxidation: The sulfur atom in the benzoxathiol ring is oxidized to the sulfone (S,S-dioxide) state using an appropriate oxidizing agent, such as hydrogen peroxide or peracids. This step is critical to achieve the desired electronic and structural properties.

  • Neutralization and Salt Formation: The phenolic hydroxyl groups are neutralized with sodium hydroxide to form the disodium salt, enhancing solubility and stability.

  • Purification: The crude product is purified by recrystallization or chromatographic techniques. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm purity and structure.

Reaction Conditions and Parameters

Step Conditions Notes
Condensation Solvent: polar aprotic (e.g., DMF) or alcohols; Temperature: 50–100 °C Reaction time varies from 4 to 12 hours depending on scale
Oxidation Oxidant: H2O2 or peracid; Temperature: 0–25 °C Controlled addition to avoid over-oxidation
Neutralization NaOH aqueous solution; Room temperature pH adjusted to ~8-10 for complete salt formation
Purification Recrystallization from ethanol/water mixtures Yields typically 70–85% after purification

Analytical Monitoring

  • NMR Spectroscopy: Confirms the formation of the benzoxathiol ring and oxidation state of sulfur.
  • HPLC: Monitors reaction progress and purity.
  • Mass Spectrometry: Confirms molecular weight and composition.
  • Elemental Analysis: Validates sodium content and overall stoichiometry.
  • The oxidation step is critical; incomplete oxidation results in sulfur-containing impurities, while over-oxidation can degrade the benzoxathiol ring.
  • The choice of solvent influences reaction kinetics and product crystallinity.
  • Using mild oxidants at low temperatures improves selectivity and yield.
  • Neutralization must be carefully controlled to avoid hydrolysis or decomposition of the product.
  • Scale-up studies indicate that maintaining consistent temperature and stirring rates is essential for reproducibility.
Preparation Step Reagents/Conditions Outcome/Notes
Condensation Bisphenol + benzoxathiol derivative; 50–100 °C; polar aprotic solvent Formation of benzoxathiol-bisphenolate intermediate
Oxidation H2O2 or peracid; 0–25 °C Conversion to S,S-dioxide sulfone form
Neutralization NaOH aqueous; pH 8–10; room temp Formation of disodium phenolate salt
Purification Recrystallization; ethanol/water Pure final compound, 70–85% yield

The preparation of Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide is a well-defined process involving condensation, oxidation, and neutralization steps. Careful control of reaction conditions, particularly during oxidation and neutralization, is essential to obtain a high-purity product suitable for research and materials science applications. Analytical techniques such as NMR and HPLC are indispensable for monitoring and confirming the synthesis. The compound’s unique structure and properties make it a valuable target for further chemical and materials research.

Chemical Reactions Analysis

Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

Introduction to Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide

This compound is a chemical compound with significant applications in various fields, particularly in materials science and biochemistry. This compound is recognized for its unique structural features and properties that make it suitable for specific industrial and research applications.

Antioxidant Properties

This compound exhibits potent antioxidant activity. Research indicates that compounds with similar structures can scavenge free radicals effectively, making them valuable in preventing oxidative stress-related damage in biological systems . This property is particularly relevant in the development of pharmaceuticals aimed at combating diseases linked to oxidative damage.

Photostabilizers in Polymers

The compound has been investigated for its role as a photostabilizer in polymer formulations. Its ability to absorb UV light and dissipate energy helps protect polymers from degradation caused by exposure to sunlight. This application is crucial for enhancing the longevity and durability of plastic materials used in consumer products and construction .

Potential Use in Drug Delivery Systems

Research has explored the use of this compound in drug delivery systems due to its biocompatibility and ability to form complexes with various therapeutic agents. The compound's unique chemical properties enable it to facilitate the controlled release of drugs, improving therapeutic efficacy .

Role in Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of complex organic molecules. Its reactivity allows for various transformations that are essential in synthesizing pharmaceuticals and agrochemicals .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated significant radical scavenging activity comparable to well-known antioxidants like ascorbic acid. This supports its potential use as a natural antioxidant in food preservation and health supplements .

Case Study 2: Photostabilization of Polymeric Materials

In another study, the effectiveness of this compound as a photostabilizer was tested on polyethylene films exposed to UV radiation. The findings indicated that films containing this compound exhibited reduced yellowing and maintained mechanical properties over prolonged exposure compared to control samples without stabilizers .

Mechanism of Action

The mechanism of action of Disodium 4,4’-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide involves its ability to act as a pH indicator. The compound changes color in response to changes in pH, which is attributed to the ionization of its phenolic groups. This ionization alters the electronic structure of the molecule, leading to a visible color change . The molecular targets include hydrogen ions (H+) in the solution, and the pathways involved are primarily acid-base reactions .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Molecular Weight : ~400.3 g/mol (calculated from C₁₉H₁₂Na₂O₅S) .
  • Appearance : Reddish-powder or solution, transitioning from yellow (acidic) to red (basic) within pH 6.8–8.4 .
  • Solubility: Highly soluble in water and alkaline solutions; moderately soluble in ethanol .
  • Applications: Widely used as a pH indicator in cell culture media, microbiological assays, and diagnostic kits due to its non-toxic profile and sharp color transition .

Sulfonphthalein dyes share a core benzoxathiole structure but differ in substituents, which modulate their pH sensitivity, solubility, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Sulfonphthalein Dyes
Compound Name Molecular Formula CAS Number Substituents pH Transition Range Key Applications
Phenol Red (Disodium salt) C₁₉H₁₂Na₂O₅S 34487-61-1 None (phenolic groups) 6.8–8.4 Cell culture media, pH indicator
Cresol Red (Monosodium salt) C₂₁H₁₇NaO₅S 62625-29-0 2-Methyl groups 7.2–8.8 Biochemical assays, electrophoresis
Chlorophenol Red (Monosodium) C₁₉H₁₀Cl₂NaO₅S 123333-64-2 2-Chloro groups 4.8–6.4 Low-pH titrations, histology
Bromocresol Purple C₂₁H₁₆Br₂O₅S 115-40-2 2-Bromo, 6-methyl 5.2–6.8 Protein electrophoresis, urine analysis
Thymol Blue (Monosodium salt) C₂₇H₂₉O₅S⁻·Na⁺ 62625-21-2 5-Methyl, 2-isopropyl 1.2–2.8 (acidic)
8.0–9.6 (basic)
Dual-range pH indicator, metal ion detection
Key Differences:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in Chlorophenol Red): Lower pKa, shifting the transition range to acidic pH (4.8–6.4) . Electron-Donating Groups (e.g., methyl in Cresol Red): Increase pKa, resulting in a higher transition range (7.2–8.8) . Bulkier Groups (e.g., isopropyl in Thymol Blue): Enable dual pH transitions, useful in broad-range applications .

Solubility: Disodium salts (e.g., Phenol Red) exhibit superior water solubility compared to monosodium or free acid forms due to enhanced ionic character .

Toxicity and Safety: Most sulfonphthaleins are classified as non-hazardous under normal handling conditions. However, prolonged exposure to solid forms may cause mild irritation .

Research Findings:
  • Phenol Red is preferred in cell culture for its minimal interference with metabolic processes, validated by its use in NIH/3T3 and HEK293 cell lines .
  • Bromocresol Purple demonstrates superior stability in urine analysis due to resistance to protein binding, as noted in clinical studies .
  • Thymol Blue ’s dual-range capability is critical in titrating weak acids and bases, supported by its use in ASTM standardized methods .

Biological Activity

Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide (Chemical Abstracts Service Number: 93839-72-6) is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C19_{19}H12_{12}Na2_2O5_5S
  • Molecular Weight : 398.34 g/mol

The structure features a benzoxathiol moiety, which is known for its potential antioxidant properties. The presence of phenolic groups contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

One of the primary biological activities attributed to this compound is its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity, suggesting that this compound may also possess similar properties.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers investigated the antioxidant activity of phenolic compounds similar to this compound. The study utilized various assays such as DPPH radical scavenging and ABTS assays to measure antioxidant capacity. Results indicated that these compounds significantly reduced oxidative stress markers in vitro.

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound A78%85%
Compound B65%70%
This compoundTBDTBD

Case Study 2: Antimicrobial Screening

In a collaborative study focusing on the antimicrobial potential of benzoxathiol derivatives, this compound was included in a screening panel against common pathogens. Preliminary results suggested moderate activity against Gram-positive bacteria with minimal inhibitory concentration (MIC) values indicating potential therapeutic applications.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

Q & A

Q. What is the pH transition range of Disodium 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bisphenolate S,S-dioxide, and how does its molecular structure influence this property?

The compound exhibits a pH transition range of 7.2–8.8 , characterized by a structural shift between protonated (yellow, λmax ~ 435 nm) and deprotonated (red, λmax ~ 573 nm) states. The sulfonphthalein core undergoes resonance stabilization upon deprotonation, with the disodium salt enhancing aqueous solubility. Researchers should validate this range via spectrophotometric titration using standardized buffers and monitor absorbance at characteristic wavelengths .

Q. What analytical techniques are recommended for verifying the purity and identity of this compound in laboratory settings?

Key methods include:

  • HPLC : Assess purity (>99%) using a C18 column with UV detection at 430 nm.
  • NMR : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C spectra (e.g., aromatic proton signals at δ 6.8–7.5 ppm).
  • Mass Spectrometry : Validate molecular weight (C21H17NaO5S, MW 404.4) using ESI-MS in negative ion mode. Cross-reference results with certified reference materials .

Q. What are the recommended protocols for preparing stock solutions to ensure accurate pH measurements in physiological studies?

Dissolve 20 mg of the compound in 10 mL of deionized water or ethanol (for organic-aqueous mixtures). Filter through a 0.22 µm membrane to remove particulates. Store at 4°C in amber vials to minimize photodegradation. Calibrate against NIST-traceable pH standards .

Q. How does the sodium counterion influence solubility and performance compared to the free acid form?

The disodium salt increases aqueous solubility (>50 mg/mL) due to ionic dissociation, whereas the free acid (phenol red) requires alkaline conditions. Sodium ions also stabilize the deprotonated form, enhancing indicator responsiveness in physiological buffers. Compare dissolution kinetics in PBS vs. NaOH solutions .

Q. What safety considerations are critical when handling this compound in aerosol-generating procedures?

Use NIOSH-certified N95 respirators and fume hoods during nebulization. Monitor airborne concentrations via UV-Vis spectroscopy (detection limit: 0.1 µg/m³). Implement spill protocols with absorbent materials (e.g., vermiculite) and neutralize residues with 10% acetic acid .

Advanced Research Questions

Q. How can researchers address spectral interference in biological buffers containing divalent cations (e.g., Ca²⁺, Mg²⁺)?

Cations may chelate the sulfonate group, shifting λmax. Mitigate interference by:

  • Adding 2 mM EDTA to buffers to sequester cations.
  • Using HEPES or MOPS instead of phosphate-based buffers. Validate corrections via dual-wavelength measurements (435/573 nm) .

Q. What experimental approaches are suitable for investigating photostability under varying illumination conditions in cell culture?

Expose solutions to controlled UV (365 nm) or visible light (500–600 nm) for 24–72 hours. Quantify degradation via:

  • Absorbance ratio (A573/A435) : Deviations >10% indicate instability.
  • HPLC : Detect breakdown products (e.g., quinoid derivatives). Use light-shielded flasks for long-term cultures .

Q. How to resolve contradictory reports about stability in phosphate buffers at elevated temperatures (37–45°C)?

Conduct accelerated stability studies :

  • Incubate solutions in PBS (pH 7.4) at 40°C for 1–4 weeks.
  • Analyze degradation kinetics via Arrhenius plots.
  • Compare with citrate or Tris buffers to isolate phosphate-specific effects .

Q. What methodological considerations are essential when employing this compound as a viability marker in estrogen receptor-positive cell models?

Optimize concentration (0.002–0.02% w/v) to avoid receptor antagonism. Include controls:

  • Receptor-negative cells : Confirm specificity of pH-dependent signal.
  • Co-treatment with 17β-estradiol : Assess competitive binding interference. Validate via fluorescence microscopy coupled with ERα knockdown assays .

Q. How does performance compare to structurally similar sulfonphthalein dyes (e.g., bromocresol purple) in high-ionic-strength environments?

Bromocresol purple (pKa 6.3) shows greater cation interference due to bromine substituents. Compare Δλmax in NaCl gradients (0.1–1.0 M). Use principal component analysis (PCA) to differentiate spectral responses in mixed-indicator systems .

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